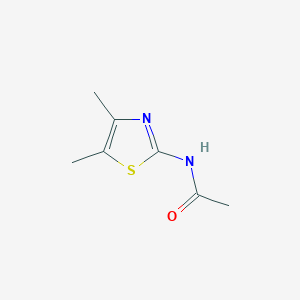![molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0](/img/structure/B2487692.png)
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of chemicals that involve complex heterocyclic structures, which are significant in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties. These compounds often require intricate synthesis procedures, detailed molecular structure analysis, and comprehensive property evaluations to fully understand their capabilities and applications.
Synthesis Analysis
Synthesis of complex molecules like "2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole" typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cycloadditions, and functional group transformations are common. For instance, the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety can be achieved through reactions involving chloroacetyl chloride and subsequent cyclization steps (Kendre, Landge, & Bhusare, 2012). Similarly, the use of diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride has been reported for introducing azide groups, which could be a step in the synthesis of such compounds (Goddard-Borger & Stick, 2007).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structure of complex compounds. It provides detailed information on the atomic arrangement, which is crucial for understanding the chemical reactivity and physical properties of the molecule. Studies on similar compounds have utilized X-ray crystallography to elucidate their structures, showcasing the planarity or three-dimensional arrangement of various functional groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their sulfonyl and azetidinyl groups suggest potential for a wide range of reactions, offering routes to further derivatization or participation in biochemical interactions. The synthesis and reactivity of sulfonyl azides, for instance, have been explored for their potential in creating a variety of nitrogen-containing compounds, which could be analogous to the chemical reactions this compound might undergo (Lei, Gao, & Tang, 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has identified various derivatives and analogs of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole with significant antimicrobial properties. For instance, Shah et al. (2014) synthesized a series of compounds with similar structural features, exhibiting antibacterial and antifungal activities (Shah et al., 2014). Mistry and Desai (2006) also reported compounds derived from similar structural frameworks showing antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Anticancer Activity
Compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have shown potential in cancer research. Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing an oxadiazole nucleus that displayed significant anticancer activity in vitro (Rashid, Husain, & Mishra, 2012). Another study by Yılmaz et al. (2015) focused on indapamide derivatives, highlighting one compound's proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).
Corrosion Inhibition
The derivatives of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel, demonstrating significant protective effects (Ammal, Prajila, & Joseph, 2018).
Central Nervous System Activity
A study in 2022 investigated the central nervous system activity of compounds structurally related to 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole. The research focused on their sedative potential and non-toxic nature, demonstrating some central nervous system depressant action (Anonymous, 2022).
Antioxidant Activities
Compounds with a similar structural basis have also been explored for their antioxidant properties. Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, showing in vitro antioxidant properties (Alp et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBCYODMBIIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

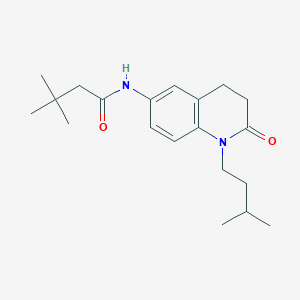
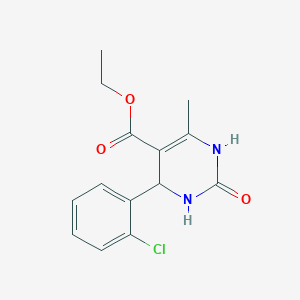
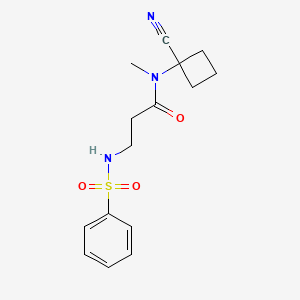
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
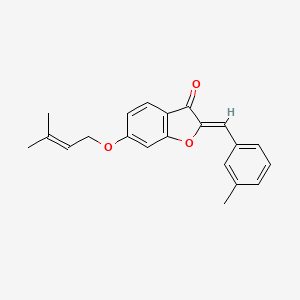
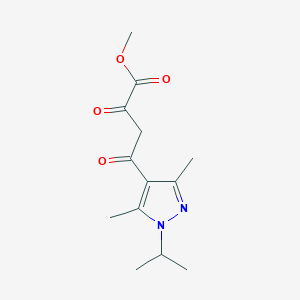
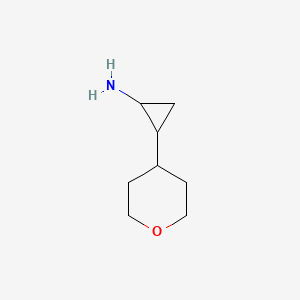
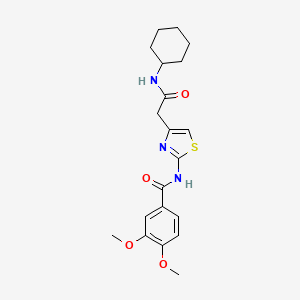
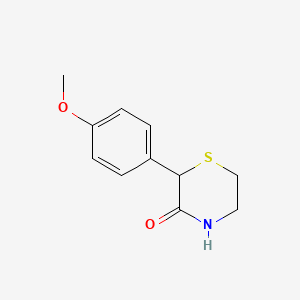
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
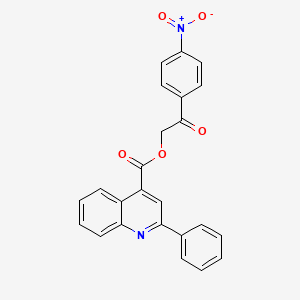
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
